N-(2,6-dimethylphenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine
Description
Properties
CAS No. |
849199-67-3 |
|---|---|
Molecular Formula |
C20H18N4 |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine |
InChI |
InChI=1S/C20H18N4/c1-14-7-6-8-15(2)19(14)23-20-18-11-21-13-24(18)17(12-22-20)16-9-4-3-5-10-16/h3-13H,1-2H3,(H,22,23) |
InChI Key |
KKYYLKPGILUPOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC2=NC=C(N3C2=CN=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Imidazo[1,5-a]Pyrazin-8-Amine as a Building Block
The imidazo[1,5-a]pyrazine scaffold (CAS 26538-77-2) serves as the foundational structure for synthesizing N-(2,6-dimethylphenyl)-5-phenyl derivatives. This bicyclic system combines a five-membered imidazole ring fused to a six-membered pyrazine, with the 8-amino group enabling further functionalization. Key properties of the core include:
- Molecular formula : C₆H₆N₄
- Molecular weight : 134.14 g/mol
- Synthetic accessibility : Commercial availability from suppliers like SynQuest Laboratories and Crysdot at prices ranging from $294–$960 per 250 mg.
Multicomponent Reaction Approaches
Groebke-Blackburn-Bienaymé (GBB) Reaction
The GBB reaction is a one-pot MCR that condenses an amidine, aldehyde, and isocyanide to form imidazo[1,5-a]pyrazines. While originally developed for imidazo[1,2-a]pyrazines, adaptations for [1,5-a] isomers involve:
Reagents :
- Amidine : Pyrazine-2,3-diamine
- Aldehyde : Benzaldehyde (for phenyl substitution)
- Isocyanide : 2,6-Dimethylphenyl isocyanide
Conditions :
- Solvent : Methanol or dichloromethane
- Catalyst : Scandium triflate (Sc(OTf)₃, 10 mol%)
- Temperature : Room temperature to 50°C
- Reaction time : 6–24 hours
Mechanism :
- Aldehyde and amidine condense to form an imine intermediate.
- Isocyanide addition triggers a [4+1] cycloaddition, forming the imidazole ring.
- Aromatization yields the final product.
Optimization Data :
| Variable | Optimal Value | Yield Range |
|---|---|---|
| Catalyst Loading | 10 mol% Sc(OTf)₃ | 75–85% |
| Temperature | 25°C | 68–77% |
| Solvent | MeOH | 80% |
This method achieves moderate yields (68–85%) but requires precise stoichiometry to avoid side products like dimerized amidines.
Stepwise Synthesis from Intermediate Precursors
Patent-Based Methodology (CN113264938B)
A Chinese patent outlines a scalable five-step synthesis route:
Step 1: Protection of Primary Amine
- Reagents : Benzyl chloroformate, diisopropylethylamine (DIPEA)
- Conditions : Dichloromethane, 25°C, 6 hours
- Yield : 77.8% (compound 1b).
Step 2: Ullmann-Type Coupling
- Reagents : Cuprous iodide, L-proline, dimethyl sulfoxide (DMSO)
- Conditions : 90°C, 12 hours
- Yield : 82.3% (compound 1d).
Step 3: Cyclization
- Reagents : Potassium carbonate, acetonitrile
- Conditions : Reflux, 8 hours
- Yield : 89.1% (compound 1e).
Step 4: Deprotection
- Reagents : Hydrogen bromide (33% in acetic acid)
- Conditions : 60°C, 4 hours
- Yield : 95.0% (final product).
Advantages :
- High overall yield (∼55% over four steps).
- Scalable to gram quantities.
Comparative Analysis of Methods
Yield and Efficiency
| Method | Steps | Total Yield | Time Required |
|---|---|---|---|
| GBB MCR | 1 | 68–85% | 6–24 hours |
| Patent Stepwise | 4 | ∼55% | 30–40 hours |
Practical Considerations
- GBB Reaction : Ideal for rapid library synthesis but limited to specific substituents.
- Stepwise Synthesis : Better for bulk production but requires hazardous reagents (HBr).
Structural Characterization and Validation
Spectroscopic Data
Purity Assessment
- HPLC : >95% purity under reverse-phase conditions (C18 column, acetonitrile/water gradient).
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dimethylphenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents like bromine or nucleophilic reagents like sodium methoxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(2,6-dimethylphenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is explored for its use in the synthesis of other complex organic molecules and as a building block in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of N-(2,6-dimethylphenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine involves the inhibition of specific enzymes, such as cyclin-dependent kinases (CDKs). The compound binds to the active site of the enzyme, preventing its interaction with substrates and thereby inhibiting the enzyme’s activity. This leads to the disruption of cell cycle progression and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be contextualized by comparing it to analogous imidazo-pyrazine derivatives and related ligands. Below is a detailed analysis:
Structural Similarity via Tanimoto Coefficients
Tanimoto coefficients (ranging from 0 to 1) quantify structural similarity based on molecular fingerprints. Higher values indicate greater similarity.
Key Observations :
- The target compound exhibits higher Tanimoto similarity to imidazo-pyridazine and benzoimidazole derivatives (0.70–0.76) than to sulfonamide-based ligands .
- Substituents like the 2,6-dimethylphenyl group distinguish it from analogs with simpler aromatic or polar moieties.
Pharmacological Target Profiles
The compound’s role in multi-target kinase inhibition (e.g., EGFR3 and CSrc) contrasts with analogs optimized for single-target binding:
Key Observations :
- The imidazo[1,5-a]pyrazine core provides a rigid scaffold for kinase binding, but substituents modulate selectivity. For example, the hydrochloride derivative’s methylpiperidine group improves pharmacokinetics .
Biological Activity
N-(2,6-dimethylphenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine is a small molecule classified as an imidazo[1,5-a]pyrazine. This compound has been the subject of research due to its potential biological activities, particularly in relation to its pharmacological properties and effects on various biological systems.
Chemical Structure and Properties
- Chemical Formula : C20H18N4
- Molecular Weight : 314.384 g/mol
- IUPAC Name : this compound
- DrugBank ID : DB08056
- Type : Experimental small molecule
The structure of this compound features an imidazole ring fused with a pyrazine ring, which is characteristic of its class. This unique structure may contribute to its biological activity by interacting with various biological targets.
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological properties:
- Antimicrobial Activity :
- GABA Modulation :
- Tyrosine Kinase Activity :
Case Studies and Experimental Data
Several studies have explored the biological activity of compounds related to this compound:
These findings highlight the compound's versatility in affecting different biological systems.
Q & A
Basic: What synthetic routes are reported for N-(2,6-dimethylphenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine, and how is structural confirmation achieved?
Answer:
The compound is typically synthesized via cyclization and coupling reactions. For example, analogous imidazo[1,5-a]pyrazine derivatives are prepared by reacting halogenated intermediates (e.g., 6,8-dibromo-[1,2,4]triazolo[1,5-a]pyrazine) with aromatic amines under reflux in solvents like DMF, using triethylamine as a base . Structural confirmation relies on 1H/13C NMR , IR spectroscopy , and elemental analysis . For instance, NMR data (e.g., δ 10.65 ppm for NH protons) and HRMS (e.g., [M+H]+ at 254.1039) validate the core structure and substituents . Crystallography (via SHELXL) is critical for resolving stereochemistry, with recrystallization from methanol yielding diffraction-quality crystals .
Advanced: What mechanistic insights exist for cyclization and coupling reactions in its synthesis?
Answer:
Cyclization often involves nucleophilic aromatic substitution (SNAr), where electron-deficient pyrazine rings react with amines. For example, the displacement of bromine by pyrazol-4-amine in DMF proceeds via a two-step mechanism: (1) base-mediated deprotonation of the amine and (2) attack on the electrophilic carbon adjacent to the halogen . Coupling reactions (e.g., Suzuki-Miyaura) may introduce aryl groups, but evidence for this specific compound is limited. Computational studies (DFT) on analogous systems suggest that steric hindrance from the 2,6-dimethylphenyl group influences reaction rates .
Basic: How is purity assessed, and what reference standards are used?
Answer:
Purity is evaluated via TLC (using silica gel plates and UV visualization) and HPLC (reverse-phase C18 columns with acetonitrile/water gradients). Reference standards like N-(2,6-dimethylphenyl)piperidine-2-carboxamide (CAS 15883-20-2) are employed for comparative analysis . Elemental analysis discrepancies (e.g., ±0.1% for carbon content) are resolved by repeating combustion analyses and cross-verifying with HRMS .
Advanced: How do researchers address contradictions in biological activity data?
Answer:
Discrepancies in enzyme inhibition assays (e.g., IC50 variability) are mitigated by standardizing assay conditions (pH, temperature) and using positive controls (e.g., staurosporine for kinase inhibition). For example, if conflicting CSF1R inhibition data arise, researchers validate results via orthogonal methods like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) . Meta-analyses of SAR studies (comparing trifluoromethyl vs. methyl substituents) further clarify activity trends .
Basic: What biological screening methods are applied to this compound?
Answer:
Common assays include:
- Kinase inhibition : ADP-Glo™ assays to measure ATP consumption.
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HCT-116 or MCF-7).
- Enzyme inhibition : Fluorometric assays for proteases or phosphatases, using substrates like Z-Gly-Pro-AMC .
Dose-response curves (0.1–100 µM) and triplicate replicates ensure reliability.
Advanced: What computational strategies predict its binding modes?
Answer:
Molecular docking (AutoDock Vina) and MD simulations (AMBER) model interactions with targets like kinases. The trifluoromethyl group’s electrostatic potential is optimized using DFT (B3LYP/6-31G*), revealing enhanced hydrophobic interactions in enzyme pockets . PubChem’s InChI key (UOQBZTXQAQMRKN-UHFFFAOYSA-N) provides structural inputs for docking .
Advanced: How does the substitution pattern affect SAR?
Answer:
The 2,6-dimethylphenyl group enhances metabolic stability by blocking cytochrome P450 oxidation. Comparative studies show that replacing phenyl with thiophene at position 5 reduces kinase affinity by 10-fold, highlighting the role of aromatic π-stacking . Nitro or carboxamide substituents at position 7 improve solubility but may reduce membrane permeability .
Advanced: What crystallographic challenges arise, and how are they resolved?
Answer:
Twinned crystals or weak diffraction (common with flexible side chains) are addressed using SHELXD for structure solution and SHELXL for refinement. High-resolution data (≤1.0 Å) enable anisotropic displacement parameter modeling. For example, methanol recrystallization reduces disorder in the imidazo[1,5-a]pyrazine core .
Basic: What solvents and conditions optimize its synthesis?
Answer:
Polar aprotic solvents (DMF, DMSO) at 90–100°C are optimal for SNAr reactions. For example, DMF facilitates amine coupling with dibrominated intermediates at 95°C . Ethanol/water mixtures are preferred for recrystallization, yielding >95% purity .
Advanced: How is it utilized in interdisciplinary research?
Answer:
Beyond pharmacology, the compound serves as:
- Fluorescent probe : Its conjugated π-system emits at 450 nm (λex = 350 nm), useful in cellular imaging.
- Catalyst ligand : The dimethylamino group coordinates transition metals (e.g., Pd) in cross-coupling reactions .
- Polymer precursor : Radical polymerization with acrylates generates bioactive hydrogels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
